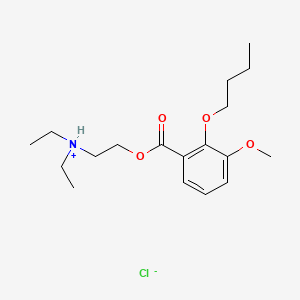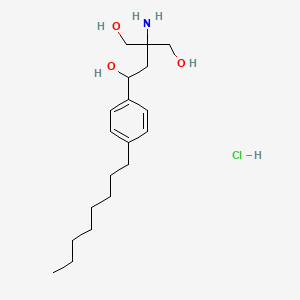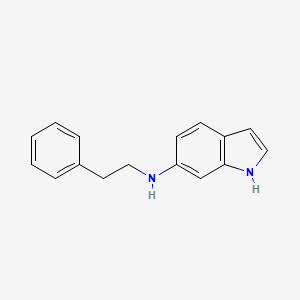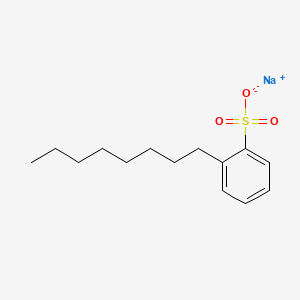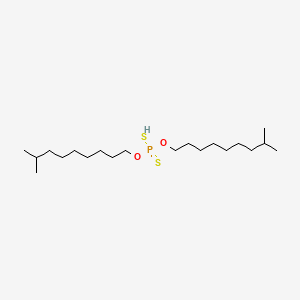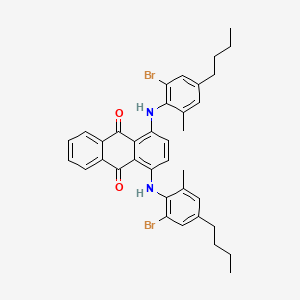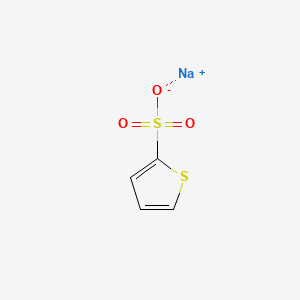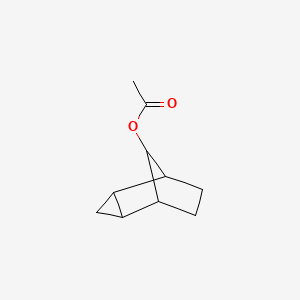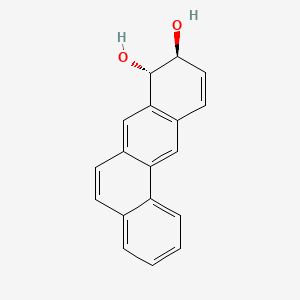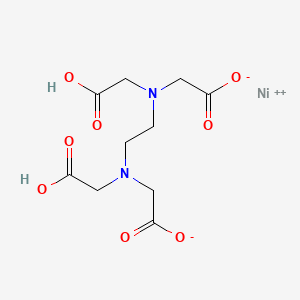
Nickel ethylenediaminetetraacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel ethylenediaminetetraacetic acid is a coordination compound formed by the chelation of nickel ions with ethylenediaminetetraacetic acid. Ethylenediaminetetraacetic acid is a widely used aminopolycarboxylic acid known for its ability to bind metal ions. The resulting complex, this compound, is utilized in various scientific and industrial applications due to its stability and unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nickel ethylenediaminetetraacetic acid can be synthesized through the reaction of nickel salts, such as nickel nitrate or nickel chloride, with ethylenediaminetetraacetic acid in an aqueous solution. The reaction typically involves dissolving ethylenediaminetetraacetic acid in water, followed by the addition of the nickel salt. The mixture is then stirred and heated to facilitate the formation of the complex. The pH of the solution is adjusted to around 7 to ensure optimal chelation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. The process may include steps such as filtration and crystallization to purify the final product. The use of automated systems ensures consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Nickel ethylenediaminetetraacetic acid undergoes various chemical reactions, including:
Oxidation: The complex can be oxidized under certain conditions, leading to the formation of higher oxidation state nickel species.
Reduction: Reduction reactions can convert the nickel ion in the complex to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the ethylenediaminetetraacetic acid ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous solutions, with the pH and temperature carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction could produce nickel(I) species. Substitution reactions result in the formation of new coordination compounds with different ligands.
Applications De Recherche Scientifique
Nickel ethylenediaminetetraacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and polymerization processes.
Biology: The compound is employed in biochemical assays and as a chelating agent to remove metal ions from biological samples.
Medicine: this compound is investigated for its potential use in medical imaging and as a therapeutic agent for metal ion detoxification.
Industry: In industrial applications, it is used in electroplating, water treatment, and as a stabilizer in the production of certain materials.
Mécanisme D'action
The mechanism by which nickel ethylenediaminetetraacetic acid exerts its effects involves the chelation of nickel ions by the ethylenediaminetetraacetic acid ligand. This chelation stabilizes the nickel ion and prevents it from participating in unwanted side reactions. The complex can interact with various molecular targets, including enzymes and metal ion transporters, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Nickel ethylenediaminetetraacetic acid can be compared with other similar compounds, such as:
- **Iron ethylenediaminetetraac
Copper ethylenediaminetetraacetic acid: Similar in structure but with copper as the central metal ion. It has different catalytic and chemical properties.
Zinc ethylenediaminetetraacetic acid: Another similar compound with zinc as the central metal ion, used in different industrial and biological applications.
Propriétés
Numéro CAS |
25481-21-4 |
|---|---|
Formule moléculaire |
C10H14N2NiO8 |
Poids moléculaire |
348.92 g/mol |
Nom IUPAC |
2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;nickel(2+) |
InChI |
InChI=1S/C10H16N2O8.Ni/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2/p-2 |
Clé InChI |
HTLPAEWBUABNNS-UHFFFAOYSA-L |
SMILES canonique |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13741889.png)

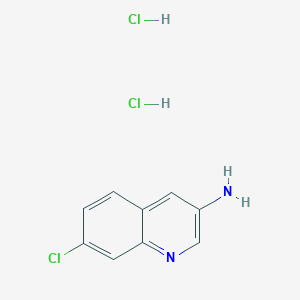
![sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;dihydrate](/img/structure/B13741905.png)
